molecular formula C12H17N3S B2992497 (Methylamino)(4-phenylpiperazinyl)methane-1-thione CAS No. 433313-85-0

(Methylamino)(4-phenylpiperazinyl)methane-1-thione

Cat. No.: B2992497
CAS No.: 433313-85-0
M. Wt: 235.35
InChI Key: CVINAXLGYOOLNZ-UHFFFAOYSA-N
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Description

(Methylamino)(4-phenylpiperazinyl)methane-1-thione: is a complex chemical compound with a unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylamino)(4-phenylpiperazinyl)methane-1-thione typically involves multiple steps, starting with the reaction of methylamine with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then subjected to further reactions to introduce the thione group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

(Methylamino)(4-phenylpiperazinyl)methane-1-thione: undergoes various types of chemical reactions, including:

  • Oxidation: : The thione group can be oxidized to form a corresponding sulfoxide or sulfone.

  • Reduction: : The compound can be reduced to form a thiol derivative.

  • Substitution: : The nitrogen atoms in the piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are the major products.

  • Reduction: : Thiol derivatives are formed.

  • Substitution: : Various alkylated or acylated derivatives of the piperazine ring are produced.

Scientific Research Applications

(Methylamino)(4-phenylpiperazinyl)methane-1-thione: has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Medicine: : It has potential therapeutic applications, including the development of new drugs.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Methylamino)(4-phenylpiperazinyl)methane-1-thione exerts its effects involves its interaction with specific molecular targets. The thione group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Methylamino)(4-phenylpiperazinyl)methane-1-thione: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : Piperazine derivatives, thione-containing compounds, and other piperazine-based molecules.

  • Uniqueness: : The presence of both the methylamino and phenyl groups in its structure sets it apart from other compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

N-methyl-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-13-12(16)15-9-7-14(8-10-15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINAXLGYOOLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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